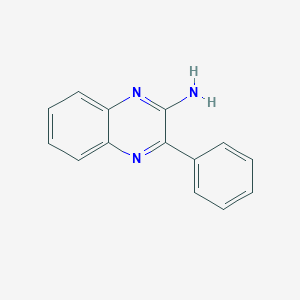

2-Amino-3-phenylquinoxaline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H11N3 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

3-phenylquinoxalin-2-amine |

InChI |

InChI=1S/C14H11N3/c15-14-13(10-6-2-1-3-7-10)16-11-8-4-5-9-12(11)17-14/h1-9H,(H2,15,17) |

InChI Key |

ABTZHDQWMUXIFW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Phenylquinoxaline and Analogues

Conventional Synthetic Routes to Quinoxaline (B1680401) Derivatives

Traditional methods for synthesizing the quinoxaline scaffold have been the bedrock of research in this area, providing reliable, albeit sometimes harsh, pathways to the desired compounds.

Condensation Reactions of 1,2-Diamines with α-Diketones

The most classical and widely utilized method for synthesizing quinoxaline derivatives is the condensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound. encyclopedia.pubpharmatutor.org For the specific synthesis of 2,3-diphenylquinoxaline (B159395), o-phenylenediamine (B120857) is reacted with benzil. asianpubs.org This reaction is typically carried out in refluxing ethanol (B145695) or acetic acid and can take several hours to complete. asianpubs.orgresearchgate.net The fundamental mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through nucleophilic attack of the diamine on the dicarbonyl compound, followed by dehydration to yield the aromatic quinoxaline ring.

Numerous catalysts have been employed to improve the efficiency and mildness of this condensation. For instance, zinc triflate in refluxing acetonitrile (B52724) has been shown to effectively catalyze the reaction of o-phenylenediamine and benzil, yielding 2,3-diphenylquinoxaline in high yields (around 90%) within 4 to 8 hours. asianpubs.org Other reported catalysts include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, which allows the reaction to proceed at room temperature with excellent yields, and various acids like oxalic acid. sapub.orgchim.it

Table 1: Catalysts for the Condensation of o-Phenylenediamine and Benzil

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Zinc Triflate (10 mol%) | Acetonitrile | 80-85 °C | 90 | asianpubs.org |

| Cerium(IV) Ammonium Nitrate (5 mol%) | Water | Room Temp. | Excellent | chim.it |

| Phenol (20 mol%) | Ethanol/Water | Room Temp. | Good | sapub.org |

| No Catalyst | Ethanol/Acetic Acid | Reflux | 34-85 | asianpubs.org |

Palladium-Catalyzed C-N Cross-Coupling Approaches for Aminoquinoxalines

The introduction of amino groups onto a pre-formed quinoxaline ring can be efficiently achieved using palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. rsc.org This method is particularly useful for synthesizing N-substituted aminoquinoxalines. The process involves the reaction of a halo-quinoxaline, for example, 2-chloro-3-phenylquinoxaline (B372602), with an amine in the presence of a palladium catalyst and a suitable ligand. mit.edu

These reactions have become a cornerstone of modern synthetic chemistry due to their high functional group tolerance and broad substrate scope. mit.edu A series of bipolar, donor-acceptor-donor (D-A-D) based quinoxaline diarylamine derivatives have been synthesized in good yields using the Buchwald-Hartwig amination reaction. rsc.org The use of specialized biaryl phosphine (B1218219) ligands, such as RuPhos and BrettPhos, has been shown to be effective for the C-N coupling of challenging substrates like unprotected 3-halo-2-aminopyridines, a strategy that can be adapted for aminoquinoxaline synthesis. nih.gov

Michael Addition Reactions for N-Alkylated Quinoxalin-2(1H)-ones

The Michael addition, or conjugate addition, is a versatile method for forming C-C or C-N bonds. wikipedia.orgmasterorganicchemistry.com In the context of quinoxaline chemistry, this reaction is primarily used to synthesize N-alkylated quinoxalin-2(1H)-ones. nih.govrsc.org The reaction involves the addition of a nucleophile, in this case, the nitrogen atom of the quinoxalinone ring, to an α,β-unsaturated carbonyl compound (a Michael acceptor), such as an acrylic acid derivative. nih.govrsc.org

This chemoselective reaction proceeds by treating 3-phenylquinoxalin-2(1H)-one with an appropriate acrylic acid derivative. nih.gov The process can be catalyzed by a base, which deprotonates the N-H of the quinoxalinone, making it a more potent nucleophile. masterorganicchemistry.com This approach allows for the introduction of a variety of side chains onto the quinoxaline nitrogen, leading to the creation of libraries of N-substituted derivatives for further functionalization or biological screening. nih.govmdpi.com

Preparation of 3-Phenylquinoxaline-2(1H)-thione as a Precursor

The thione analogue of quinoxalinone, specifically 3-phenylquinoxaline-2(1H)-thione, serves as a versatile precursor for synthesizing various 2-substituted quinoxalines, including 2-amino derivatives. acs.orgmdpi.com This thione can be prepared by reacting 2-chloro-3-phenylquinoxaline with a thionating agent. acs.org One reported method uses N-cyclohexyldithiocarbamatecyclohexylammonium salt in refluxing chloroform, affording the thione in good yield. acs.org Another approach involves the use of Lawesson's reagent or phosphorous pentasulfide. mdpi.comresearchgate.net

Once formed, the 3-phenylquinoxaline-2(1H)-thione exists in a tautomeric equilibrium between the thione and thiol forms. acs.org This dual nucleophilicity allows for selective alkylation at either the sulfur or nitrogen atom. acs.org To synthesize 2-aminoquinoxalines, the thione can be converted to a more reactive intermediate, such as an S-alkylated derivative, which can then be displaced by an amine. Alternatively, direct amination reactions can be performed under specific conditions. This precursor is particularly valuable for creating peptidomimetic structures by reacting it with amino acid derivatives. mdpi.com

Synthetic Pathways to Aminoquinoxaline N-Oxides

Quinoxaline N-oxides, particularly 2-aminoquinoxaline-1,4-dioxides, are a class of compounds with significant biological interest. nih.govnih.gov The primary synthetic route to these compounds is the Beirut reaction, which involves the cyclization of a benzofuroxan (B160326) (2,1,3-benzoxadiazole 1-oxide) with an active methylene (B1212753) compound. pharmatutor.orgsciforum.net

For instance, the reaction of benzofuroxan with active methylene nitriles, such as malononitrile, in the presence of a base like potassium hydroxide (B78521) or triethylamine (B128534), leads to the formation of 2-amino-3-cyanoquinoxaline 1,4-dioxides. sciforum.netmdpi.com The mechanism involves the amine-catalyzed fission of the oxadiazole ring in benzofuroxan, followed by condensation with the carbanion generated from the active methylene nitrile, and subsequent cyclization to form the quinoxaline 1,4-dioxide ring system. pharmatutor.org These N-oxide compounds can serve as precursors to other derivatives, and their synthesis is a key strategy for accessing this unique chemical space. nih.gov

Green Chemistry Approaches in Quinoxaline Synthesis

In response to growing environmental concerns, green chemistry principles have been increasingly applied to the synthesis of quinoxalines. ijirt.org These approaches aim to reduce waste, avoid hazardous substances, and improve energy efficiency. ijiset.com

Key green strategies include:

Use of Green Solvents: Water and ethanol are frequently used as environmentally benign solvents. ijiset.comacademie-sciences.fr Performing the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in water has proven highly effective. chim.itijiset.com

Reusable and Benign Catalysts: Solid acid catalysts, such as cellulose (B213188) sulfuric acid and bentonite (B74815) clay, offer advantages like easy separation and recyclability, minimizing waste. academie-sciences.frnih.gov Citric acid, a cheap and edible catalyst, has been used to promote the reaction in ethanol with very short reaction times. ijiset.com

Energy-Efficient Methods: Microwave irradiation and ultrasound-assisted synthesis have emerged as powerful tools to accelerate reaction rates, often leading to higher yields in significantly shorter times compared to conventional heating. ijiset.comresearchgate.net For example, the synthesis of 2,3-diphenyl quinoxaline via sonication can achieve a 97% yield in just 8 minutes. ijiset.com

Table 2: Comparison of Conventional vs. Green Synthesis of 2,3-Diphenylquinoxaline

| Method | Catalyst/Conditions | Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Conventional | Reflux | Rectified Spirit | 1 hour | 51 | ijiset.com |

| Microwave | None | Ethanol | 55 seconds | 60 | ijiset.com |

| Ultrasound | None | Ethanol | 8 minutes | 97 | ijiset.com |

| Green Catalyst | Citric Acid | Ethanol | < 1 minute | 94 | ijiset.com |

These green protocols not only offer a more sustainable pathway to quinoxaline derivatives but also often provide improved reaction efficiency and simpler work-up procedures. sapub.orgacademie-sciences.fr

Application of Ultrasonic Irradiation for Enhanced Synthesis

Ultrasonic irradiation has emerged as a powerful tool in organic synthesis, offering advantages such as shorter reaction times, increased yields, and milder reaction conditions. This "green chemistry" approach has been successfully applied to the synthesis of quinoxaline derivatives. ijiset.com The energy provided by ultrasound can enhance the solubility of reactants and accelerate reaction rates, often eliminating the need for a catalyst. mdpi.com

In one study, the synthesis of 2,3-diphenyl quinoxaline was achieved with a 97% yield in just 8 minutes using sonication, a significant improvement over conventional heating methods that yielded 51% in 30 minutes. ijiset.com Another investigation into the synthesis of 2-amino-4H-pyran derivatives found that ultrasound-assisted methods provided superior yields and shorter reaction times compared to traditional heating. nanobioletters.com For instance, the synthesis of substituted 2-amino-3-cyano-4-aryl-4H-chromenes using potassium titanium oxalate (B1200264) as a catalyst under ultrasound irradiation (40 kHz) resulted in a 92% yield in 15 minutes, whereas the conventional method required 3.5 hours to achieve an 85% yield. sci-hub.se The beneficial effects of ultrasound are often attributed to its ability to facilitate the establishment of interactions in dipolar transition states, which is critical in many multi-component reactions. mdpi.com

Table 1: Comparison of Conventional vs. Ultrasonic Synthesis of Quinoxaline Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 30 minutes | 51% | ijiset.com |

| Ultrasonic Irradiation | 8 minutes | 97% | ijiset.com |

| Conventional Reflux | 3.5 hours | 85% | sci-hub.se |

| Ultrasonic Irradiation | 15 minutes | 92% | sci-hub.se |

Utilization of Green Solvents in Reaction Systems

The use of environmentally benign solvents is a cornerstone of green chemistry, and water has been identified as a particularly advantageous medium for the synthesis of quinoxaline derivatives. ajrconline.org Water is non-toxic, inexpensive, and can sometimes lead to different reactivity and selectivity compared to organic solvents. tandfonline.com The synthesis of 2,3-diphenylquinoxaline has been successfully carried out in water using catalysts like p-dodecylbenzensulfonic acid (DBSA), which acts as a Bronsted acid-surfactant-combined catalyst to solubilize the organic substrates. tandfonline.com

Ethanol is another green solvent that has been effectively used in the synthesis of quinoxalines. ijrar.org In the synthesis of 2,3-diphenylquinoxaline, ethanol was found to be the best solvent when using bentonite clay K-10 as a catalyst, resulting in a high yield in a short time at room temperature. mdpi.com The choice of a green solvent is often coupled with the use of a recyclable catalyst to further enhance the environmental friendliness of the synthetic protocol. ijrar.org

Table 2: Effect of Different Solvents on the Synthesis of 2,3-diphenylquinoxaline

| Solvent | Catalyst | Yield | Reference |

|---|---|---|---|

| Water | p-dodecylbenzensulfonic acid (DBSA) | High | tandfonline.com |

| Ethanol | Camphorsulfonic acid (CSA) | High | ijrar.org |

| Ethanol | Bentonite clay K-10 | High | mdpi.com |

Catalyst Systems for Environmentally Benign Synthesis

A wide array of catalyst systems has been developed to promote the environmentally benign synthesis of quinoxalines. These catalysts are often designed to be recyclable, metal-free, and effective under mild conditions. Organocatalysts like camphorsulfonic acid (CSA) have been used for the one-pot synthesis of quinoxaline derivatives in ethanol at ambient temperature, offering advantages such as practical simplicity and high yields. ijrar.org

Heterogeneous catalysts are particularly attractive due to their ease of separation and reusability. Bentonite clay K-10, an inexpensive and environmentally friendly catalyst, has been shown to be highly effective for the synthesis of 2,3-diphenylquinoxaline in ethanol at room temperature. mdpi.com The catalyst could be recovered and reused up to five times. mdpi.com Similarly, Dowex 50W, a solid acid catalyst, has been used in aqueous medium for the synthesis of quinoxaline derivatives with excellent yields and has demonstrated good recyclability. orientjchem.org Other solid acid catalysts like TiO2-Pr-SO3H have also been employed, allowing the reaction to proceed at room temperature with short reaction times. mdpi.com The use of such catalysts aligns with the principles of green chemistry by minimizing waste and avoiding the use of hazardous materials. mdpi.comorientjchem.org

Table 3: Examples of Environmentally Benign Catalysts for Quinoxaline Synthesis

| Catalyst | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Camphorsulfonic acid (CSA) | Ethanol | Metal-free, recyclable, ambient temperature | ijrar.org |

| Bentonite clay K-10 | Ethanol | Recyclable, mild conditions, low cost | mdpi.com |

| Dowex 50W | Water | Heterogeneous, recyclable, excellent yields | orientjchem.org |

| TiO2-Pr-SO3H | Ethanol | Solid acid catalyst, room temperature, short reaction time | mdpi.com |

Regioselective Synthesis Strategies for Substituted Aminoquinoxalines

The regioselective synthesis of substituted aminoquinoxalines is crucial for developing compounds with specific biological activities. Strategies often involve the sequential introduction of different substituents at specific positions on the quinoxaline core. For instance, 2,3-disubstituted 6-aminoquinoxaline (B194958) derivatives can be synthesized from 2,3-dichloro-6-aminoquinoxaline through a regioselective two-step sequence involving alkoxylation followed by a microwave-assisted Sonogashira coupling reaction. koreascience.kr This approach allows for the creation of a library of compounds with diverse substitutions at the 2 and 3 positions. koreascience.kr

Another strategy involves the regioselective iodination of aminoquinoxalines. researchgate.net For example, the iodination of 6-aminoquinoxalines can be directed to the 5-position, which can then be further functionalized. researchgate.net The choice of reactants and reaction conditions plays a critical role in determining the regioselectivity. For example, in the synthesis of N-substituted 2-aminoquinazolin-4-ones, a related heterocyclic system, the use of p-TsOH as a catalyst leads to the formation of 3-arylquinazolin-4-ones, while the use of TMSCl followed by a Dimroth rearrangement yields the 2-(N-arylamino)quinazolin-4-ones exclusively. rsc.org These examples highlight the importance of carefully designed synthetic strategies to achieve the desired regiochemical outcome.

Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Scaffold

The quinoxaline ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly when activated by appropriate leaving groups. While 2-amino-3-phenylquinoxaline itself is not primed for direct nucleophilic substitution at the amino- or phenyl-bearing carbons, related quinoxaline derivatives readily undergo such reactions. For instance, 2,3-dichloroquinoxaline (B139996) serves as a versatile precursor where the chlorine atoms act as excellent leaving groups. arabjchem.orgudayton.edu This allows for sequential or simultaneous substitution by various nucleophiles, including amines, alkoxides, and thiolates, to generate a wide array of disubstituted quinoxalines. arabjchem.orgudayton.edu

The reactivity in nucleophilic aromatic substitution (SNAr) is influenced by the nature of the substituent at the 2-position. mdpi.com Studies on 2-monosubstituted quinoxalines have shown that those with phenyl or butyl groups react smoothly with a variety of nucleophiles. mdpi.com In contrast, derivatives with amino or alkynyl substituents at the 2-position exhibit lower reactivity, reacting only with strong alkyl nucleophiles. mdpi.com This is attributed to a combination of steric hindrance and the electronic properties of the substituents. mdpi.com The presence of electron-withdrawing groups on the quinoxaline ring enhances its electrophilicity, facilitating SNAr reactions. udayton.edu For example, halogen atoms at positions 6 and 7 of the quinoxaline ring are activated towards nucleophilic substitution, with fluorine being a better leaving group than chlorine. unav.edunih.gov

Microwave-assisted synthesis has been shown to be an effective technique for accelerating nucleophilic substitution reactions on the quinoxaline core, often leading to higher yields and shorter reaction times compared to conventional heating. udayton.eduunav.edu

Electrophilic Alkylation of Heterocyclic Thioamides for S-Derivatives

A key derivatization strategy for this compound involves its conversion to the corresponding thioamide, 3-phenylquinoxaline-2(1H)-thione. This transformation is often achieved by reacting the corresponding 2-chloro-3-phenylquinoxaline (B372602) with a thionating agent. acs.orgwindows.net The resulting 3-phenylquinoxaline-2(1H)-thione exists in a tautomeric equilibrium between the thione and thiol forms. windows.netnih.gov This ambident nucleophilic character allows for chemoselective alkylation at either the sulfur or nitrogen atom. nih.gov

Reaction with soft electrophiles, such as alkyl halides (e.g., allyl bromide) and α-halocarbonyl compounds (e.g., ethyl chloroacetate), typically leads to S-alkylation, yielding 2-(alkylthio)-3-phenylquinoxaline derivatives. acs.orgnih.gov The structure of these S-substituted products can be confirmed by spectroscopic methods, such as 1H NMR, which shows characteristic signals for the newly introduced alkyl groups attached to the sulfur atom. nih.gov

For instance, the reaction of 3-phenylquinoxaline-2(1H)-thione with ethyl chloroacetate (B1199739) in the presence of a base yields ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate. nih.gov This S-substituted product serves as a versatile intermediate for further functionalization. acs.orgnih.gov

Amidation and Acylation of Amino-Substituted Quinoxalines

The amino group at the C2 position of this compound is a key site for derivatization through amidation and acylation reactions. These reactions allow for the introduction of a wide variety of functional groups, which can significantly alter the molecule's properties.

Acylation of the amino group can be achieved using acid chlorides or carboxylic acids activated with coupling agents. For example, 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides have been successfully acylated with various acid chlorides to form the corresponding amides. mdpi.com Similarly, condensation reactions with carboxylic acids in the presence of coupling agents like carbodiimides (e.g., EDCI) and a base such as DMAP also yield the desired amide derivatives. mdpi.com These reactions are generally carried out under mild conditions and provide a straightforward method for modifying the amino substituent.

The reactivity of the amino group can be influenced by other substituents on the quinoxaline ring. The presence of electron-withdrawing groups can affect the nucleophilicity of the amino group and, consequently, the reaction conditions required for efficient acylation.

Azide (B81097) Coupling Methods for Amino Acid and Alkyl Amine Incorporations

A powerful strategy for incorporating amino acid and alkyl amine moieties into the this compound framework involves the use of azide coupling methods. This approach typically begins with a precursor that has been functionalized with a carboxylic acid or its derivative.

For instance, S-substituted derivatives like ethyl (3-phenyl-quinoxalin-2-ylsulfanyl)acetate can be converted to the corresponding hydrazide by reaction with hydrazine (B178648) hydrate. acs.orgacs.org This hydrazide is then transformed into a reactive acyl azide intermediate in situ by treatment with a nitrous acid source, such as sodium nitrite (B80452) in an acidic medium at low temperatures. acs.orgnih.gov The generated acyl azide is highly reactive and can be directly coupled with the amino group of amino acid esters or various alkyl amines without purification. acs.orgnih.gov

This method provides an efficient route to synthesize peptidomimetic structures and other N-substituted amide derivatives of this compound. acs.orgacs.org The reaction conditions are generally mild, which helps to preserve the integrity of chiral centers in the incorporated amino acids. acs.org This strategy has been used to prepare series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)-acetylamino]alkanoates. acs.orgnih.gov

| Starting Material | Reagents | Product Type | Ref |

| 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)acetohydrazide | 1. NaNO₂, HCl 2. Amino acid methyl ester, Et₃N | Methyl-2-[2-(3-phenylquinoxalin-2-ylsulfanyl)acetylamino]alkanoates | acs.orgnih.gov |

| 2-(3-Phenyl-quinoxalin-2-ylsulfanyl)acetohydrazide | 1. NaNO₂, HCl 2. Alkyl amine | N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | acs.orgnih.gov |

| 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanoic acid hydrazide | 1. NaNO₂, HCl 2. Amine | N-Alkyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanamides | acs.orgrsc.org |

Functionalization for Push-Pull Molecular Architectures

This compound and its derivatives are valuable scaffolds for the construction of "push-pull" molecules, which are characterized by an electron-donating (push) group and an electron-withdrawing (pull) group connected by a π-conjugated system. These systems often exhibit interesting linear and nonlinear optical (NLO) properties.

The quinoxaline moiety itself can act as the electron-withdrawing part (acceptor, A) of the push-pull system. nih.govnovapublishers.com The amino group at the C2 position can serve as the electron-donating group (donor, D), or a stronger donor can be introduced at this or other positions. The phenyl group at C3 can also be functionalized to modulate the electronic properties.

The synthesis of such chromophores often involves creating a D-π-A structure. nih.gov For example, V-shaped push-pull systems have been synthesized using a quinoxaline acceptor core linked to a donor group via a biphenylene (B1199973) π-linker. nih.gov The intramolecular charge transfer (ICT) from the donor to the acceptor through the π-bridge is responsible for the unique optical properties of these molecules. nih.gov The strength of the ICT can be tuned by modifying the donor, the acceptor, and the π-conjugated linker. nih.gov The incorporation of bulky groups can also enhance the thermal stability of these materials. acs.org

Integration into Macrocyclic and Polymeric Structures

The rigid and planar structure of the quinoxaline unit makes it an attractive building block for the synthesis of macrocycles and polymers with specific functions.

Macrocycles: Quinoxaline derivatives can be incorporated into macrocyclic structures through various synthetic strategies. nih.govnih.gov For instance, Pd-catalyzed amination reactions have been used to synthesize fluorescent polyaza- and polyoxadiazamacrocycles containing a 6,7-diamino-2,3-diphenylquinoxaline fragment. nih.govresearchgate.net These macrocycles can act as chemosensors for metal cations or as pH indicators. nih.gov The size of the macrocyclic cavity and the nature of the donor atoms can be varied to achieve selective recognition of different analytes. nih.gov

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study quinoxaline (B1680401) derivatives to determine their optimized molecular geometries and electronic characteristics. researchgate.netpcbiochemres.com Calculations are often performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to obtain reliable results on parameters like bond lengths and angles. researchgate.net These foundational calculations are crucial for subsequent analyses of the molecule's reactivity and potential applications.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. ajchem-a.com

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Source |

|---|---|---|---|---|---|

| 2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | B3LYP/cc-pVDZ | -5.60 | -3.04 | 2.56 | d-nb.info |

| 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | B3LYP/cc-pVDZ | -5.83 | -3.16 | 2.67 | d-nb.info |

| 6,7-Difluoro-2,3-diphenylquinoxaline | B3LYP/6-31G | -6.54 | -2.15 | 4.39 | pcbiochemres.com |

DFT calculations are also employed to predict various electronic and photovoltaic parameters that are crucial for applications in organic electronics, such as organic solar cells (OPVs). d-nb.infowu.ac.th Quinoxaline derivatives have been investigated as potential materials for these applications due to their electron-accepting nature. researchgate.netmdpi.com

Key parameters derived from these calculations include the ionization potential (IP), electron affinity (EA), open-circuit voltage (Voc), and light-harvesting efficiency (LHE). wu.ac.th The HOMO and LUMO energy levels are fundamental to these predictions, as they relate to the ease of electron injection and dye regeneration in dye-sensitized solar cells (DSSCs). wu.ac.th For a material to be effective in a solar cell, its HOMO level should be sufficiently low to ensure efficient regeneration of the dye, and its LUMO level should be high enough to facilitate electron injection into the semiconductor's conduction band. case.edu Theoretical studies on 2,3-diphenylquinoxaline (B159395) derivatives have shown that their calculated HOMO and LUMO levels make them suitable as bipolar materials with good conductive properties for photovoltaic applications. d-nb.info

| Compound | Parameter | Calculated Value | Source |

|---|---|---|---|

| 2-Cyano-3-(5-(8-(3,4-ethylenodioxythiophen-5-yl)-2,3-diphenylquinoxalin-5-yl)thiophen-2-yl)acrylic acid | HOMO | -5.60 eV | d-nb.info |

| LUMO | -3.04 eV | ||

| 2-Cyano-3-(5-(2,3-diphenyl-8-(thiophen-2-yl)quinoxalin-5-yl)thiophen-2-yl)acrylic acid | HOMO | -5.83 eV | d-nb.info |

| LUMO | -3.16 eV | ||

| PBDTT-DTmFQx (Fluorinated Quinoxaline Polymer) | HOMO | -5.38 eV | mdpi.com |

| LUMO | -3.52 eV | ||

| Open-Circuit Voltage (Voc) | 0.87 V | ||

| Power Conversion Efficiency (PCE) | 6.40% |

Global reactivity descriptors, derived from DFT calculations, provide a quantitative measure of a molecule's stability and reactivity. researchgate.net These descriptors include ionization potential (I), electron affinity (A), chemical potential (μ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). researchgate.netbohrium.com

These parameters are calculated from the HOMO and LUMO energies and are essential for understanding the chemical behavior of molecules like 2-amino-3-phenylquinoxaline. researchgate.net For example, chemical hardness (η) indicates resistance to change in electron distribution, with harder molecules having a larger HOMO-LUMO gap. Conversely, chemical softness (S) is the reciprocal of hardness and signifies how easily a molecule will undergo chemical reactions. The electrophilicity index (ω) measures the propensity of a species to accept electrons. researchgate.net Such studies on related heterocyclic systems have shown how these descriptors can predict reactivity and interaction with other chemical species, such as metal surfaces in corrosion inhibition studies. pcbiochemres.combohrium.com

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation or change. |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity to accept electrons. |

Note: This table presents the general formulas and significance of reactivity descriptors as discussed in sources pcbiochemres.comresearchgate.netbohrium.com.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. It is a critical tool in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets.

Molecular docking studies on derivatives of this compound have been conducted to predict their binding affinities against various biological targets, often in the context of anticancer research. nih.govacs.org The binding affinity, often expressed as a docking score in kcal/mol or correlated with experimental IC₅₀ values, indicates the strength of the interaction between the ligand and the target protein. rsc.orgd-nb.info

For example, various N-alkyl and peptidomimetic derivatives of 3-phenylquinoxaline have been docked into the allosteric site of human thymidylate synthase (hTS), an enzyme involved in DNA synthesis and a target for cancer chemotherapy. nih.govacs.orgacs.org These studies have shown that certain derivatives are good binders to the enzyme, which correlates with their observed antiproliferative activity against cancer cell lines like HCT-116 and MCF-7. nih.govacs.org Similarly, docking studies of 2-oxo-3-phenylquinoxaline derivatives against matrix metalloproteinases (MMP-2 and MMP-9) have identified potent binders, with docking scores supporting the experimental anticancer activity. rsc.org

| Compound/Derivative Type | Biological Target | Predicted Binding Affinity (Docking Score) | Experimental Correlation (IC₅₀) | Source |

|---|---|---|---|---|

| 2-Oxo-3-phenylquinoxaline derivative (7j) | MMP-2 / MMP-9 | -7.5 kcal/mol (for both) | 26.75 ± 3.50 µg/mL (on HCT-116) | rsc.org |

| Diphenylquinoxaline-6-carbohydrazide (7e) | α-glucosidase | -5.802 kcal/mol | 110.6 ± 6.0 µM | d-nb.info |

| N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamide (10b) | Human Thymidylate Synthase (hTS) | High binding affinity (qualitative) | 1.52 µg/mL (on HCT-116) | nih.govacs.org |

| Methyl 2-[3-(3-Phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates | Human Thymidylate Synthase (hTS) | Good binding affinity (qualitative) | 1.9–7.52 µg/mL (on HCT-116) | acs.org |

Beyond predicting binding strength, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues within the active site of the target protein. These interactions, which include hydrogen bonds, π-π stacking, hydrophobic interactions, and electrostatic interactions, are crucial for the stability and specificity of the ligand-protein complex.

Docking studies of quinoxaline derivatives have successfully identified these key interactions. For instance, in the binding of 2-oxo-3-phenylquinoxaline derivatives to MMPs, the phenyl group attached to the quinoxaline ring was found to be crucial for engaging in π-π stacking interactions with a key histidine residue. rsc.org The quinoxaline scaffold itself plays a role in anchoring the compound in the active site. rsc.org In studies with human thymidylate synthase, active quinoxaline derivatives were shown to lie at the interface of the homodimer, establishing interactions with residues from both chains. nih.govacs.orgacs.org Similarly, for diphenylquinoxaline-6-carbohydrazide hybrids targeting α-glucosidase, the quinoxaline ring was observed to form hydrogen bonds and π-π stacking interactions with key tryptophan and phenylalanine residues in the binding pocket. d-nb.info

Molecular Dynamics (MD) Simulations for Dynamic Interactions

Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic interactions of this compound derivatives with their biological targets. These simulations provide a view of the conformational changes and binding stability of the ligand-receptor complexes over time, which is crucial for rational drug design.

For instance, MD simulations have been used to explore the interaction of quinoxaline derivatives with various enzymes. In a study on N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives, MD simulations were performed to analyze the stability and binding of these compounds to the receptor-binding domain (RBD) of the SARS-CoV-2 Spike Glycoprotein. researchgate.net The simulations revealed that the designed compounds exhibited good binding affinity, with binding energies ranging from -9 to -10.1 kcal/mol, suggesting their potential as inhibitors. researchgate.net

Another study employed MD simulations to investigate the interaction of 2,3-diphenylquinoxaline derivatives with tubulin. nih.govresearchgate.net The simulations, run for 100 ns, helped to verify the stability and function of the ligand-protein complex in a physiological-like environment. chemmethod.com This type of analysis is critical for understanding how the compound might behave in a biological system and for predicting its efficacy. chemmethod.com

The general workflow for such MD simulations typically involves:

System Preparation: Building the initial system containing the protein, the ligand (the quinoxaline derivative), solvent (usually water), and ions to neutralize the system and mimic physiological ionic strength. chemmethod.com

Minimization and Equilibration: Minimizing the energy of the system to remove any steric clashes and then gradually heating and pressurizing the system to the desired temperature and pressure to achieve a stable state.

Production Run: Running the simulation for a specific duration (e.g., 100 ns) to collect data on the trajectory of all atoms in the system. chemmethod.com

Analysis: Analyzing the trajectory to understand the binding modes, conformational changes, and key interactions between the ligand and the protein. This can include calculating root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and analyzing hydrogen bonds and other non-covalent interactions.

These simulations complement experimental findings by providing a molecular-level understanding of the interactions that drive the biological activity of these compounds. For example, in the development of antibacterial 2,3-diaminoquinoxaline derivatives, molecular docking, a precursor to MD simulations, was used to predict the binding modes of the compounds within the quinolone-binding site of S. aureus DNA gyrase. tandfonline.com

In Silico Screening and Rational Drug Design Approaches

In silico screening and rational drug design have become indispensable tools in the discovery and optimization of new therapeutic agents based on the this compound scaffold. These computational techniques allow for the rapid evaluation of large libraries of virtual compounds, prioritizing those with the highest potential for biological activity and desirable pharmacokinetic properties.

A common approach involves virtual screening, where computational methods are used to predict the binding affinity of a library of compounds to a specific biological target. For example, a primary virtual screening was conducted to identify potential tubulin inhibitors, which led to the selection of 2,3-diphenylquinoxaline as a lead compound for synthesis and further evaluation. nih.govresearchgate.net

Rational drug design often employs a structure-based approach, where the three-dimensional structure of the target protein is used to design molecules that can bind to it with high affinity and selectivity. bpums.ac.ir This process typically involves:

Target Identification and Validation: Identifying a biological target that plays a key role in a disease process.

Lead Identification: Discovering initial molecules ("hits" or "leads") that show some activity against the target. This can be done through high-throughput screening or virtual screening.

Lead Optimization: Modifying the chemical structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This is where computational tools are heavily utilized.

Several studies have successfully applied these principles to quinoxaline derivatives. For instance, in the design of c-Met kinase inhibitors, a series of 2,3-diphenylquinoxaline derivatives were designed and evaluated using molecular docking. vensel.orgresearchgate.net The study found that compounds with an electron-withdrawing substitution on the benzilidine phenyl ring of the quinoxaline showed improved binding interactions. vensel.org

Similarly, the rational design of N-(2-arylaminophenyl)-2,3-diphenylquinoxaline-6-sulfonamides as potential antimalarial, antifungal, and antibacterial agents involved molecular docking to predict their binding modes and guide the synthesis of more potent analogs. google.com.hk In another study, a series of N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamide derivatives were designed and synthesized to target the RBD of the SARS-CoV-2 Spike Glycoprotein, with molecular docking tools being used to predict their binding affinity. researchgate.net

The process of in silico screening often includes the evaluation of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. sciencescholar.us Predicting these properties early in the drug discovery process helps to reduce the likelihood of late-stage failures due to poor pharmacokinetics or toxicity. sciencescholar.us

The following table summarizes some of the key findings from in silico studies on this compound and its derivatives:

| Derivative Class | Target | Computational Method | Key Findings |

| N-(2-aminophenyl)-2,3-diphenylquinoxaline-6-sulfonamides | SARS-CoV-2 Spike Glycoprotein RBD | Molecular Docking | Good binding affinity with energies from -9 to -10.1 kcal/mol. researchgate.net |

| 2,3-Diphenylquinoxaline derivatives | Tubulin | Virtual Screening, Molecular Docking | Identified 2,3-diphenylquinoxaline as a lead; electron-donating groups at positions 2 and 3 and electron-withdrawing groups at position 6 are favorable. nih.govresearchgate.net |

| 2,3-Diphenylquinoxaline derivatives | c-Met Kinase | Molecular Docking | Electron-withdrawing substitutions on the benzilidine phenyl ring improve binding. vensel.org |

| 2,3-Diaminoquinoxaline derivatives | S. aureus DNA gyrase | Molecular Docking | Predicted binding modes and critical interactions at the quinolone-binding site. tandfonline.com |

These computational approaches have proven to be highly effective in accelerating the discovery and development of new drugs based on the this compound scaffold, guiding synthetic efforts and providing a deeper understanding of their mechanism of action.

Applications in Advanced Materials Science

Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices

Derivatives of 2-Amino-3-phenylquinoxaline are recognized for their potential as emissive materials in Organic Light Emitting Diodes (OLEDs) and other optoelectronic devices. The core structure, consisting of an electron-donating amino group and an electron-accepting quinoxaline (B1680401) moiety, facilitates intramolecular charge transfer (ICT), a key process for light emission.

Research into a series of donor-acceptor-donor (D-A-D) based quinoxaline diarylamine/heterocyclic amine derivatives has demonstrated their utility as solid-state emitters. These compounds exhibit tunable photophysical properties influenced by the peripheral amine groups, leading to emissions from blue to yellow in both solution and solid films. researchgate.net A notable characteristic of some of these derivatives is Aggregation-Induced Emission (AIE), where the molecules become highly emissive in an aggregated state, a desirable property for solid-state lighting and displays. researchgate.net The ambipolar nature and good thermal stability of these materials further underscore their suitability for optoelectronic applications. researchgate.net

Thin films of 2,3-Diphenyl Quinoxaline (DPQ) have also been investigated, showing strong fluorescence with a determined band gap energy of 3.34eV, making it a candidate for various optoelectronic device applications. semanticscholar.org

Table 1: Optoelectronic Properties of Quinoxaline Amine Derivatives

| Compound | Emission Color (Solid Film) | Key Properties | Potential Application |

| Quinoxaline Diarylamine Derivatives | Blue to Yellow | Aggregation-Induced Emission (AIE), Ambipolar Nature, Good Thermal Stability | Solid-State Emitters in OLEDs |

| 2,3-Diphenyl Quinoxaline (DPQ) | (Not specified) | Strong Fluorescence, Band Gap 3.34eV | Optoelectronic Devices |

Organic Semiconductors and Photovoltaic Applications

The quinoxaline scaffold is a prominent building block for organic semiconductors due to its electron-deficient nature, which can be balanced by incorporating electron-donating units to create efficient charge-transporting materials. Polymers based on quinoxaline derivatives have shown great promise in polymer solar cells (PSCs). lookchem.com The ability to easily modify the side chains on the quinoxaline ring allows for fine-tuning of the polymer's electronic and physical properties, which is crucial for optimizing the performance of photovoltaic devices. lookchem.com Power conversion efficiencies (PCE) of over 11% have been achieved with quinoxaline-based polymers, highlighting their potential for high-efficiency solar energy conversion. lookchem.com

In the realm of Organic Thin-Film Transistors (OTFTs), new quinoxaline-based derivatives have been synthesized and characterized as the active semiconductor layer. mdpi.com For instance, thin films of a 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl) derivative exhibited p-channel characteristics with hole mobilities reaching up to 1.9 × 10⁻⁴ cm²/Vs and high current on/off ratios when deposited via vacuum deposition. mdpi.com Similarly, pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) has been used to create π-conjugated polymers that demonstrate ambipolar transport characteristics in OTFTs, with electron mobilities up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ and hole mobilities up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹. nih.gov

Table 2: Performance of Quinoxaline-Based Organic Semiconductors

| Compound Type | Application | Key Performance Metric |

| Quinoxaline-based Polymers | Polymer Solar Cells (PSCs) | Power Conversion Efficiency (PCE) > 11% |

| 2,3-diphenyl-5,8-bis(5-phenylthiophen-2-yl)quinoxaline | Organic Thin-Film Transistors (OTFTs) | Hole Mobility: 1.9 × 10⁻⁴ cm²/Vs |

| Poly(PQx-co-bithiophene) | Organic Thin-Film Transistors (OTFTs) | Electron Mobility: up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹ |

| Poly(PQx-co-thieno[3,2-b]thiophene) | Organic Thin-Film Transistors (OTFTs) | Hole Mobility: up to 4.82 × 10⁻² cm² V⁻¹ s⁻¹ |

Chemical Sensors and Probes

The responsive optical and electronic properties of aminoquinoxaline derivatives make them excellent candidates for the development of chemical sensors and probes.

A push-pull quinoxaline derivative, QC1, featuring two electron-donating (3-aminopropyl)amino substituents, has been developed as a dual-channel optical sensor for pH. nanobioletters.comrsc.org This compound exhibits both colorimetric and fluorescent responses to changes in acidity in aqueous solutions, functioning effectively in a pH range of 1–5. nanobioletters.comrsc.org The protonation of the heteroaromatic quinoxaline ring in acidic conditions causes red shifts in both the absorption and emission spectra. nanobioletters.com These spectral changes are distinct enough to be observed by the naked eye, allowing for rapid, semi-quantitative analysis. nanobioletters.comrsc.org Importantly, the presence of common metal cations does not interfere with the pH sensing, highlighting its selectivity. nanobioletters.comrsc.org

Table 3: pH Sensing Properties of Aminoquinoxaline QC1

| Sensor | Sensing Mechanism | Operational pH Range | Observable Change |

| QC1 | Dual Colorimetric & Fluorescent | 1 - 5 | Red shift in absorption and emission upon protonation |

The versatility of the quinoxaline framework extends to the detection of various ions and small molecules. Structural modifications allow for the creation of receptors with high selectivity and sensitivity.

For cation detection, a quinoxaline mono Schiff base has been synthesized and demonstrated as a highly selective and sensitive fluorescent and colorimetric chemosensor for silver ions (Ag⁺). semanticscholar.org The sensor operates through visual color changes as well as shifts in absorption and emission spectra, with a fluorometric detection limit of 1.25 × 10⁻⁶ M. semanticscholar.org Other quinoxaline-based probes have been developed for detecting a range of heavy metal ions, including Cu²⁺, Pd²⁺, Co²⁺, Ni²⁺, and Hg²⁺. researchgate.net

In anion sensing, quinoxaline derivatives have been designed to detect species such as fluoride (B91410), cyanide, acetate (B1210297), and phosphate. researchgate.netnanobioletters.com For example, a cyanoquinoxaline 1,4-dioxide-based probe changes selectivity from cations in water to fluoride ions in DMSO, indicated by a distinct pink-to-blue color change and fluorescence quenching. semanticscholar.org

Furthermore, quinoxaline-based nanoprobes have been developed for the selective detection of small biological molecules. One such probe demonstrated the ability to detect Adenine in an aqueous medium through fluorescence quenching, suggesting applications in biological sample analysis. researchgate.net

The biocompatibility and favorable photophysical properties of quinoxaline derivatives have led to their use as fluorescent probes for biological imaging. nanobioletters.com Specifically, they have been developed to target and visualize pathological markers, such as amyloid-β (Aβ) plaques associated with Alzheimer's disease.

¹⁸F-labeled 2-phenylquinoxaline (B188063) derivatives have been synthesized as potential Positron Emission Tomography (PET) imaging agents. These probes exhibit high binding affinity to Aβ aggregates. One derivative, [¹⁸F]4a, showed high initial brain uptake and rapid washout in normal mice, suggesting its potential for imaging Aβ plaques in the human brain.

Similarly, a series of red to near-infrared emitting fluorescent probes based on a quinoxalinone skeleton (QNO-ADs) were designed for detecting Aβ plaques. These probes demonstrated excellent optical properties and high binding affinity (Kd ≈ 20 nM) to Aβ aggregates. The lead candidate, QNO-AD-3, was able to cross the blood-brain barrier and provide long-term in vivo imaging of Aβ plaques, making it a promising tool for Alzheimer's disease research.

Table 4: Quinoxaline Probes for Biological Imaging

| Probe | Target | Imaging Modality | Key Finding |

| [¹⁸F]4a (¹⁸F-labeled 2-phenylquinoxaline) | Amyloid-β (Aβ) plaques | PET | High initial brain uptake and rapid washout |

| QNO-AD-3 (Quinoxalinone-based) | Amyloid-β (Aβ) plaques | Fluorescence | High affinity, crosses blood-brain barrier, long retention time |

Corrosion Inhibition Studies

Quinoxaline derivatives have been investigated as effective corrosion inhibitors for various metals in acidic environments. Their efficacy stems from the presence of heteroatoms (nitrogen), π-electrons in the aromatic system, and other functional groups, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier against corrosive agents.

Studies on mild steel in 1.0 M HCl solution have shown that quinoxaline derivatives can act as efficient mixed-type inhibitors. Compounds like 3-(4-bromostyryl)-1-((8-hydroxyquinolin-5-yl)methyl)quinoxalin-2(1H)-one (BrSQX) and its methyl-substituted analogue (MeSQX) exhibited high inhibition efficiencies, reaching up to 92% at a concentration of 10⁻³ M. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), confirmed their inhibitory action.

Similarly, 6,7-Difluoro-2,3-diphenylquinoxaline has been studied through computational methods, which revealed its strong potential as a corrosion inhibitor. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations indicated strong chemisorption onto an iron surface, with the molecule's structural properties enabling the formation of a stable, protective film. Another study focused on a pyrano[3,2-c]quinoline derivative as a corrosion inhibitor for copper in 2.0 M HNO₃, demonstrating its effectiveness through various electrochemical techniques. researchgate.net

Despite a comprehensive search of scientific literature, no research articles, patents, or data could be found regarding the application of the chemical compound “this compound” in the development of photostabilizers for advanced materials science.

The investigation included broad and specific searches for the compound itself, as well as for the broader class of quinoxaline derivatives and amino-substituted aromatic aza-heterocycles in the context of photostabilization. The search results consistently focused on other applications of these compounds, such as in pharmaceuticals, organic electronics, and as photoinitiators.

Consequently, due to the complete absence of research findings and data on the use of "this compound" as a photostabilizer, the requested article section on "Photostabilizer Development" cannot be generated. There is no scientific basis in the available literature to provide a detailed and informative account as per the user's instructions.

Mechanistic Insights into Biological Activities

Enzyme Inhibition Mechanisms and Kinase Targeting

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of several key enzymes involved in cellular proliferation and survival. acs.orgacs.org Their ability to target specific kinases and interfere with crucial enzymatic processes underscores their potential as therapeutic agents.

Inhibition of Tyrosine Kinases and c-MET Kinase

Quinoxaline-based compounds are recognized for their capacity to inhibit tyrosine kinases, a family of enzymes that play a critical role in various signaling pathways controlling cell growth, differentiation, and metabolism. acs.orgacs.org A notable target within this family is the c-Met kinase, also known as hepatocyte growth factor receptor (HGFR). researchgate.net The c-Met signaling pathway is often dysregulated in various cancers, making it an attractive target for anticancer drug design. researchgate.netvensel.org

In silico screening of 2,3-diphenylquinoxaline (B159395) derivatives has demonstrated their potential as c-Met kinase inhibitors. vensel.org These studies reveal that the compounds interact effectively with the c-Met tyrosine kinase domain. researchgate.net Structure-activity relationship (SAR) studies have indicated that the presence of an electron-withdrawing substituent on the benzilidine phenyl ring of the quinoxaline can significantly enhance its binding interaction with the protein. vensel.org For instance, one study designed a series of twelve 2,3-diphenylquinoxaline derivatives and found that all compounds interacted well with the c-Met protein, with one compound showing a noteworthy estimated inhibitory constant (Ki) of 1.1µM. vensel.org The binding of these inhibitors to the autophosphorylated, or activated, state of the c-Met kinase domain can induce significant conformational changes, particularly in the G-loop and activation loop, which explains the selectivity for the activated enzyme. nih.gov This structural plasticity of the kinase domain is crucial for the specific binding of these inhibitors. nih.gov

Table 1: In-silico Screening of 2,3-Diphenylquinoxaline Derivatives as c-Met Kinase Inhibitors

| Compound | Binding Energy | Estimated Ki |

|---|---|---|

| NQ1 | Good | 1.1µM |

This table summarizes the results of an in-silico screening study of designed 2,3-diphenylquinoxaline derivatives against c-Met tyrosine kinase. vensel.org

Modulation of Human Thymidylate Synthase (hTS) Homodimer Interface

Human thymidylate synthase (hTS) is a crucial enzyme for DNA biosynthesis, providing the sole de novo source of deoxythymidine monophosphate (dTMP). nih.gov It exists as an obligate homodimer, with both subunits contributing to the active site. nih.gov Targeting the hTS dimer interface with allosteric inhibitors presents a novel strategy to overcome resistance associated with active-site-targeting drugs. researchgate.netnih.gov

Molecular modeling studies have shown that quinoxaline derivatives can act as allosteric inhibitors of hTS. acs.org These compounds are thought to bind to the dimer interface, stabilizing an inactive conformation of the enzyme. researchgate.net This mode of inhibition is significant because it can prevent the overexpression of hTS, a common mechanism of drug resistance. nih.gov Research has identified key amino acid residues at the dimer interface, such as Phe59, Leu198, and Tyr202, that are crucial for the binding and activity of these allosteric inhibitors. nih.gov By understanding the structure-activity relationships at this interface, more potent and selective hTS inhibitors can be designed. acs.orgresearchgate.net

Tubulin Polymerization Inhibition and Colchicine (B1669291) Binding Site Interaction

Tubulin, the protein subunit of microtubules, is a well-established target for anticancer drugs. nih.govresearchgate.net Inhibitors of tubulin polymerization disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. mdpi.com The colchicine binding site on β-tubulin is a particularly attractive target for the development of new anticancer agents. nih.govnih.gov

Derivatives of 2,3-diphenylquinoxaline have been identified as inhibitors of tubulin polymerization that interact with the colchicine binding site. nih.gov Through primary virtual screening and subsequent synthesis, researchers have developed quinoxaline derivatives with potent cytotoxic activity against various cancer cell lines. nih.gov Molecular docking studies have confirmed that these compounds bind to the colchicine binding site on β-tubulin. nih.govmdpi.com Structure-activity relationship analyses have revealed that compounds with electron-donating groups at positions 2 and 3 of the quinoxaline ring and electron-withdrawing groups at position 6 exhibit the most potent tubulin inhibitory activity. nih.gov The disruption of the microtubule network by these compounds leads to a halt in the cell cycle at the G2/M phase. researchgate.net

Kinetics of Enzyme Inhibition: Slow-Binding and Time-Dependent Mechanisms

The kinetic characteristics of enzyme inhibitors are crucial for understanding their pharmacological effects. ibmc.msk.ru Slow-binding inhibitors are of particular interest as they exhibit a time-dependent increase in inhibition, reaching a steady state over a longer period than classical reversible inhibitors. ibmc.msk.rumdpi.com This slow binding can be due to a simple one-step interaction with a slow association rate or a two-step mechanism involving an initial rapid binding followed by a slow conformational change. mdpi.comnih.gov

The inhibition of certain enzymes by phenylalanine analogues, for instance, has been shown to be competitive and time-dependent, characteristic of a slow-binding mechanism. nih.gov In such cases, the enzyme-inhibitor complex forms in a "slow" step, and the inhibition is reversible with a slow dissociation rate. nih.gov This time-dependent inhibition means that the potency of the inhibitor cannot be accurately characterized by a simple IC50 value, and a more detailed kinetic analysis is required. du.ac.in Slow-binding inhibitors can offer pharmacological advantages, such as a prolonged duration of action due to a long residence time on the target enzyme. ibmc.msk.ru

Cellular Pathway Modulation

Beyond direct enzyme inhibition, 2-amino-3-phenylquinoxaline and its derivatives can exert their biological effects by modulating key cellular pathways, ultimately leading to programmed cell death.

Induction of Apoptosis and Programmed Cell Death Pathways

A significant mechanism through which quinoxaline derivatives exhibit their anticancer activity is the induction of apoptosis, or programmed cell death. acs.orgresearchgate.net This process is a highly regulated cellular mechanism essential for removing damaged or unwanted cells. rsc.org

Studies have shown that treatment with certain quinoxaline derivatives leads to a significant increase in the population of cancer cells in the pre-G1 phase of the cell cycle, which is closely associated with the onset of apoptosis. rsc.org The induction of apoptosis by these compounds can be triggered through various mechanisms. For example, some derivatives have been shown to induce apoptosis in hypoxic tumor cells by inhibiting the expression and activity of hypoxia-inducible factor-1α (HIF-1α), confirmed by the cleavage of poly(ADP-ribose)polymerase (PARP). researchgate.net Furthermore, some quinoxaline derivatives have been observed to induce cell death in lung cancer cells. researchgate.net The intrinsic apoptotic pathway, which is regulated by the Bcl-2 family of proteins, is often implicated. nih.gov This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to the execution of the apoptotic program. nih.gov

Targeting Hypoxia-Inducible Factor 1 Alpha (HIF-1α) Expression

A significant mechanism underlying the anticancer potential of this compound derivatives is their ability to suppress the expression of Hypoxia-Inducible Factor 1 alpha (HIF-1α). nih.govresearchgate.net HIF-1α is a crucial transcription factor that enables tumor cells to adapt and thrive in low-oxygen (hypoxic) environments, a common feature of solid tumors. mdpi.com Under hypoxic conditions, HIF-1α levels increase, promoting angiogenesis, metabolic adaptation, and metastasis. mdpi.com

Several studies have demonstrated that certain 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides can effectively inhibit HIF-1α expression. nih.govresearchgate.net For instance, in MCF-7 breast cancer cells cultured under hypoxic conditions, specific lead compounds from this series were shown to decrease the hypoxia-induced accumulation of HIF-1α protein at low micromolar concentrations. nih.govresearchgate.net This inhibition of HIF-1α is a key factor in their cytotoxic activity against cancer cells, particularly in the challenging hypoxic regions of tumors. nih.gov The suppression of HIF-1α by these compounds is often associated with the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net

Derivatives of 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have also been identified as potent, hypoxia-selective HIF-1α inhibitors. researchgate.net Lead compounds from this series not only inhibited HIF-1α expression and activity but also triggered apoptosis in hypoxic tumor cells. researchgate.net The ability to target HIF-1α makes these quinoxaline derivatives promising candidates for the development of anticancer agents that can overcome the challenges posed by tumor hypoxia. nih.govbohrium.com

Interaction with Estrogen Receptor Alpha (ERα) Signaling Pathways

In addition to targeting hypoxia, certain this compound derivatives interfere with estrogen receptor alpha (ERα) signaling pathways, a critical driver in hormone-dependent cancers like breast cancer. nih.govresearchgate.netresearchgate.net The estrogen receptor alpha is a key protein in the growth of these cancers. researchgate.net

Specifically, a lead compound, a 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide known as 14b, was found to decrease the expression of ERα in MCF-7 breast cancer cells at submicromolar concentrations. nih.gov This suggests a complex mechanism of action where the compound simultaneously blocks HIF-1α and inhibits ERα expression, leading to a more comprehensive antitumor effect. nih.gov

The development of 2,3-diarylquinoxalines as potential Selective Estrogen Receptor Modulators (SERMs) further highlights the interaction of this chemical scaffold with estrogen signaling. researchgate.net By designing compounds that can modulate ERα activity, researchers aim to develop new therapeutic agents for hormone-dependent malignancies. researchgate.netresearchgate.net Some derivatives have demonstrated the ability to inhibit the growth of estrogen-dependent human mammary carcinoma cells (MCF-7). researchgate.net

| Cell Line | Compound Type | Observed Effect on ERα | Reference |

| MCF-7 | 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxide (14b) | Decreased ERα expression | nih.gov |

| MCF-7 | 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides (5a and 3f) | Strong antiestrogenic potency | researchgate.net |

| MCF-7 | 2,3-diarylquinoxaline (LSPN332) | 40% inhibition | researchgate.net |

Disruption of Microtubule Formation

Another important anticancer mechanism for compounds related to the this compound scaffold involves the disruption of microtubule formation. acs.org Microtubules are essential components of the cell's cytoskeleton, playing a critical role in cell division (mitosis). Inhibitors of tubulin polymerization can disrupt these dynamics, leading to mitotic arrest and ultimately, apoptosis. researchgate.net

While not directly a this compound, a closely related potent compound, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), has been shown to exhibit high cytotoxic activity by significantly inhibiting tubulin assembly. acs.org Mechanistic studies revealed that this compound caused cell cycle arrest in the G2/M phase and disrupted the formation of microtubules, competing for the colchicine binding site on tubulin. acs.org This demonstrates that the broader quinoxaline structure can be tailored to target microtubule dynamics, a well-validated strategy in cancer chemotherapy.

Antiparasitic Mechanisms

Activity Against Kinetoplastid Parasites (T. cruzi, Leishmania peruviana)

Quinoxaline derivatives have shown significant promise as agents against kinetoplastid parasites, the causative agents of neglected tropical diseases like Chagas disease (caused by Trypanosoma cruzi) and leishmaniasis (caused by Leishmania species). scielo.org.coresearchgate.netrsc.org

Numerous studies have reported the in vitro activity of various quinoxaline compounds against different life stages of T. cruzi. scielo.org.coresearchgate.net For instance, 3-arylquinoxaline-2-carbonitrile di-N-oxides have been synthesized and evaluated, with some derivatives showing IC50 values comparable to the standard drug, nifurtimox. researchgate.net The antiparasitic activity is often attributed to the generation of reactive oxygen species that interfere with the parasite's redox metabolism. researchgate.net

Similarly, derivatives have been tested against Leishmania species. researchgate.net While some compounds displayed low activity against L. amazonensis promastigotes, the broad screening of quinoxaline libraries continues to be a strategy for identifying new antileishmanial leads. scielo.org.co The complex life cycle of these parasites necessitates testing against various forms, including the intracellular amastigotes, which are responsible for the disease pathology. rsc.org

| Parasite | Compound Type | Activity | Reference |

| Trypanosoma cruzi | 3-arylquinoxaline-2-carbonitrile di-N-oxides | IC50 values similar to nifurtimox | researchgate.net |

| Trypanosoma cruzi | Sb(III) complexes of 3-aminoquinoxaline-2-carbonitrile 1,4-dioxides | Increased activity upon metal complexation | researchgate.net |

| Leishmania amazonensis | 1,4-naphthoquinones derivatives | Low activity against promastigotes | scielo.org.co |

| Leishmania donovani | Dehydroabietic acid derivatives | IC50 values from 2.3 to 9 µM against intracellular parasites | rsc.org |

Inhibition of Mitochondrial Dehydrogenases in Parasitic Organisms

The mitochondrion of parasitic protozoa, such as Plasmodium falciparum (the agent of malaria) and kinetoplastids, presents a key target for chemotherapy due to its essential metabolic functions that differ from the host. nih.govmdpi.com A primary mechanism of action for many antiparasitic quinoxalines is the inhibition of mitochondrial dehydrogenases and the disruption of the mitochondrial electron transport chain (mETC). researchgate.netplos.org

In kinetoplastids, the inhibition of mitochondrial function is also a key trypanocidal mechanism. The disruption of mitochondrial dehydrogenases can lead to a collapse of the mitochondrial membrane potential and interfere with vital metabolic pathways. nih.gov

Mechanisms of Overcoming Multidrug Resistance in Cellular Models

A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp). nih.govresearchgate.net Several novel 7-amino-6-halogeno-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides have demonstrated the ability to circumvent MDR in tumor cells. nih.govresearchgate.netrsc.org

These compounds have shown significant cytotoxic activity against drug-resistant cell lines that overexpress P-gp. nih.govresearchgate.net For example, a study involving 32 novel 6(7)-amino-3-phenylquinoxaline-2-carbonitrile 1,4-dioxides found that approximately 20 of them displayed high antiproliferative potency against a drug-resistant leukemia subline (K562/4) that expresses P-gp. researchgate.net Their activity was notably higher than that of the conventional chemotherapy drug doxorubicin, which was significantly less effective against the resistant cells. researchgate.net

The ability of these quinoxaline derivatives to bypass P-gp-mediated resistance suggests they are either not substrates for this efflux pump or they have additional mechanisms of action that are effective even when the pump is active. This makes them valuable candidates for developing new anticancer drugs capable of treating resistant tumors. nih.govresearchgate.net

Advanced Analytical Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopy is an indispensable tool in the analysis of 2-Amino-3-phenylquinoxaline, providing fundamental insights into its chemical structure and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of this compound and its analogues. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of related 2-phenylquinoxaline (B188063) derivatives, aromatic protons typically appear as multiplets in the range of δ 7.16-8.26 ppm. For derivatives containing an amino group, the protons of the -NH₂ group can appear as a broad singlet, with its chemical shift influenced by the solvent and hydrogen bonding. For instance, in one study, the NH₂ protons of 2-(3,5-Dibromo-4-amino) phenyl quinoxaline (B1680401) were observed as a singlet at δ 5.88 ppm in DMSO-d6. ekb.eg The specific chemical shifts and coupling constants of the protons on the quinoxaline and phenyl rings allow for the unambiguous assignment of the substitution pattern.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbon atoms of the quinoxaline core in derivatives have been observed in the range of δ 125–156 ppm. The introduction of substituents, such as an amino group, causes predictable shifts in the signals of the attached and nearby carbon atoms, which can be used to confirm the position of the substituent. nih.gov For example, the introduction of an amino group at position 7 of a 3-phenylquinoxaline-2-carbonitrile 1,4-dioxide led to a significant upfield shift for the carbon at the para-position (C-10) and a downfield shift for the carbon at C-3 in the pyrazine (B50134) ring. rsc.org

Interactive Table: Representative NMR Data for Quinoxaline Derivatives

| Compound/Fragment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| Aromatic Protons | 7.16-8.26 (m) | 125-156 | acgpubs.org |

| Amino Group (-NH₂) | ~5.88 (s) | N/A | ekb.eg |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of this compound, IR spectra provide clear evidence for the presence of the amino group and the quinoxaline core.

The characteristic absorptions for the amino (-NH₂) group are typically observed in the range of 3300-3500 cm⁻¹ as two distinct bands corresponding to the symmetric and asymmetric stretching vibrations. For example, the IR spectrum of 2,3-bis[4-(4-aminophenoxy)phenyl]quinoxaline showed absorption bands from 3413 to 3320 cm⁻¹ due to -NH₂ stretching. researchgate.net The C=N stretching vibration of the quinoxaline ring is typically found in the region of 1622-1656 cm⁻¹. ijpras.com The aromatic C-H stretching vibrations are observed around 3000-3100 cm⁻¹. The presence and position of these characteristic bands in the IR spectrum confirm the key functional groups of this compound.

Interactive Table: Characteristic IR Absorption Bands for this compound and Related Compounds

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

|---|---|---|---|

| Amino (-NH₂) | 3320-3413 | N-H Stretch | researchgate.net |

| Quinoxaline (C=N) | 1603-1656 | C=N Stretch | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and investigating the fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. mdpi.com

Electron ionization (EI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for quinoxaline derivatives. acs.orgnih.gov The mass spectrum of a compound like 2,3-diphenylquinoxaline (B159395) shows a prominent molecular ion peak (M⁺). nist.gov For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern observed in the mass spectrum provides valuable structural information, as the molecule breaks apart in a predictable manner, yielding fragment ions that can be assigned to specific substructures. For example, in the mass spectrum of 2-Allylsulfanyl-3-phenyl-quinoxaline, a sodium adduct [M+Na]⁺ was observed at m/z 302. acs.org

UV-Vis Absorption and Emission Spectroscopy for Photophysical Properties

UV-Vis absorption and emission (fluorescence) spectroscopy are used to study the photophysical properties of this compound. The electronic absorption spectra of quinoxaline derivatives typically show intense bands in the UV region (250–350 nm) which are assigned to π-π* electronic transitions. mdpi.com An additional, less intense band in the visible region (around 400-500 nm) can sometimes be observed, which is often attributed to charge transfer transitions. mdpi.com

The introduction of an amino group, an electron-donating substituent, can cause a red-shift (bathochromic shift) in the absorption maxima compared to unsubstituted analogues. Some aminoquinoxaline derivatives are also fluorescent, exhibiting emission in the blue-green region of the spectrum. researchgate.net The study of these photophysical properties is important for potential applications in areas such as optical sensors. mdpi.com

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-layer chromatography (TLC) is a simple, rapid, and effective method used to monitor the progress of chemical reactions, including the synthesis of this compound and its derivatives. rsc.orgacs.orgnih.govnih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system, the reactants, intermediates, and products can be separated based on their polarity. nih.gov The separated spots can be visualized under UV light. acs.orgnih.gov The disappearance of starting materials and the appearance of the product spot with a different retention factor (Rf) value indicate the progression of the reaction. This technique is invaluable for determining the optimal reaction time and for a preliminary assessment of the product's purity. nih.gov

Column Chromatography for Purification

Column chromatography is a cornerstone technique for the purification of synthesized this compound and its analogues. units.it This method separates compounds based on their differential partitioning between a stationary phase and a mobile phase. oup.com.au The stationary phase is typically a solid adsorbent packed into a column, while the mobile phase is a solvent or mixture of solvents that flows through the column. ncert.nic.in

For the purification of quinoxaline derivatives, silica gel (SiO₂) is the most commonly used stationary phase due to its polar nature. units.itmdpi.com The mobile phase, or eluent, is chosen based on the polarity of the compound to be isolated. A gradient of solvents, typically starting with a non-polar solvent and gradually increasing polarity, is often employed. For instance, mixtures of petroleum ether and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol (B129727) are frequently used to elute quinoxaline compounds from a silica gel column. mdpi.com

The basic nature of the amino group in this compound can present a challenge during purification on standard silica gel, which is acidic. This can lead to strong, sometimes irreversible, binding of the compound to the stationary phase, resulting in poor recovery and peak tailing. biotage.com To mitigate this, alternative stationary phases like alumina (B75360) (Al₂O₃) or amino-functionalized silica may be used. units.itbiotage.com Another approach involves adding a small amount of a basic modifier, such as triethylamine (B128534) (Et₃N), to the eluent to neutralize the acidic sites on the silica gel and improve the elution of the basic compound. mdpi.com

Table 1: Typical Column Chromatography Systems for Quinoxaline Purification

| Stationary Phase | Mobile Phase (Eluent) System | Compound Class |

| Silica Gel | Petroleum Ether - Ethyl Acetate (gradient) | Quinoxaline Chromophores mdpi.com |

| Silica Gel | Dichloromethane (CH₂Cl₂) - Methanol (MeOH) (gradient) | Aminoquinoxaline Derivatives mdpi.com |

| Silica Gel | CH₂Cl₂ - MeOH - Triethylamine (Et₃N) (gradient) | Aminoquinoxaline Derivatives mdpi.com |

| Silica Gel | Ethyl Acetate (EtOAc) - Hexane (gradient) | Phenylquinoxaline Derivatives nih.gov |

High-Performance Liquid Chromatography (HPLC) for Purity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique used to confirm the purity of this compound and to quantify its presence. It operates on the same principles as column chromatography but utilizes high pressure to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and faster separation times. drawellanalytical.com